molecular formula C5H7BrN2S B13066871 [(5-Bromo-1,3-thiazol-2-yl)methyl](methyl)amine

[(5-Bromo-1,3-thiazol-2-yl)methyl](methyl)amine

Cat. No.: B13066871
M. Wt: 207.09 g/mol
InChI Key: BOIDPIKRQONHLW-UHFFFAOYSA-N
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Description

(5-Bromo-1,3-thiazol-2-yl)methylamine is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 5-position and a methylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,3-thiazol-2-yl)methylamine typically involves the reaction of 5-bromo-1,3-thiazole with methylamine under controlled conditions. One common method involves the use of bromoacetyl bromide and 5-methyl-1,3-thiazol-2-amine, which react to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure optimal yield.

Industrial Production Methods

Industrial production of (5-Bromo-1,3-thiazol-2-yl)methylamine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, ensuring high purity and yield of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,3-thiazol-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and biaryl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-1,3-thiazol-2-yl)methylamine is unique due to the presence of both the bromine atom and the methylamine group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C5H7BrN2S

Molecular Weight

207.09 g/mol

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C5H7BrN2S/c1-7-3-5-8-2-4(6)9-5/h2,7H,3H2,1H3

InChI Key

BOIDPIKRQONHLW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(S1)Br

Origin of Product

United States

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